1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one
Description
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-(2-methoxy-6-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H11NO2/c1-6-4-5-8(7(2)11)9(10-6)12-3/h4-5H,1-3H3 |
InChI Key |
KUPMFJOULCBEMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)C)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-6-methylpyridine with ethanoyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone moiety to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one serves as an intermediate in the synthesis of bioactive compounds, particularly COX-2 inhibitors. These inhibitors are crucial in managing pain and inflammation, with Etoricoxib being a notable example. The compound's structure allows for modifications that enhance its pharmacological properties, making it a valuable building block in drug discovery .
Antimicrobial Properties:
Research has indicated that derivatives of pyridine compounds exhibit significant antimicrobial activity. Studies have shown that modifications to the pyridine ring can enhance antibacterial and antifungal properties. For instance, the introduction of methoxy groups in similar structures has been linked to improved efficacy against various pathogens .
Organic Synthesis
Synthesis of Complex Molecules:
The compound is utilized as a precursor in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as alkylation and acylation, makes it a versatile building block in organic synthesis. The synthetic routes often involve multi-step processes where this compound is transformed into more complex structures through established methodologies .
Case Study 1: Synthesis of COX-2 Inhibitors
A detailed study demonstrated the use of this compound as a key intermediate in synthesizing COX-2 inhibitors. The process involved several steps, including the reaction with various arylsulfonyl chlorides to yield potent anti-inflammatory agents. The effectiveness of these compounds was evaluated through in vitro assays, showing promising results against inflammatory conditions .
Case Study 2: Antimicrobial Screening
In another investigation, derivatives of this compound were synthesized and screened for antimicrobial activity. The study highlighted how structural variations influenced the compounds' efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant antibacterial properties, suggesting potential applications in developing new antibiotics .
Data Tables
Mechanism of Action
The mechanism by which 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites on enzymes, inhibiting their activity. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s function and downstream signaling pathways .
Comparison with Similar Compounds
Table 1: Substituent Variations in Pyridinyl Ethanones
Key Observations :
- Electron Effects: The methoxy group in the target compound enhances electron density on the pyridine ring compared to electron-withdrawing groups like chlorine in 1-(5,6-dichloropyridin-3-yl)ethanone .
- Polarity : Sulfonyl groups (e.g., 4-methylsulfonylphenyl in ) increase polarity and hydrogen-bonding capacity compared to thioether or methyl groups .
Physicochemical Properties
Table 2: Physical and Spectral Data
Key Observations :
- Solubility: Salt forms (e.g., dihydrochloride in ) enhance aqueous solubility compared to neutral pyridinyl ethanones .
- Thermal Stability : Adamantyl derivatives () may exhibit higher melting points due to rigid, bulky structures .
Biological Activity
1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one, a pyridine derivative, has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound, drawing from diverse sources to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C9H11NO, with a molecular weight of approximately 163.19 g/mol. The chemical structure features a methoxy group and a methyl group on the pyridine ring, which are believed to enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H11NO |
| Molecular Weight | 163.19 g/mol |
| CAS Number | 131674-40-3 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the methoxy and methyl substituents enhances its binding affinity to various biological targets, leading to significant biological effects.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit notable antimicrobial properties. For instance, derivatives have demonstrated effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
Studies have shown that these compounds can inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis and interference with protein synthesis pathways .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds have shown cytotoxicity against human cancer cell lines through mechanisms involving topoisomerase inhibition, which is crucial for DNA replication and repair. Notably, some pyridine derivatives have been reported to induce apoptosis in cancer cells .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit key enzymes involved in various metabolic processes. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in neurodegenerative diseases like Alzheimer's. Related compounds have demonstrated selective inhibition of BChE with IC50 values indicating moderate potency .
Case Studies and Research Findings
Several studies have highlighted the biological activity of pyridine derivatives similar to this compound:
- Antimicrobial Efficacy : A study demonstrated that pyridine-based compounds exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating strong antibacterial activity .
- Cytotoxicity Against Cancer Cells : In vitro studies revealed that certain derivatives showed significant cytotoxic effects on breast cancer cell lines, with IC50 values as low as 5 µM .
- Enzyme Inhibition Studies : Compounds with similar structures were found to inhibit AChE activity effectively, with some exhibiting IC50 values below 100 nM, highlighting their potential therapeutic application in Alzheimer's disease .
Q & A
Q. What are the optimal synthetic routes for 1-(2-Methoxy-6-methylpyridin-3-yl)ethan-1-one, considering functional group compatibility?
Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalization of pyridine derivatives. For example:
- Step 1: Methylation or methoxylation of pyridine precursors using nucleophilic substitution (e.g., potassium carbonate in acetonitrile to introduce methoxy groups) .
- Step 2: Acetylation via Friedel-Crafts acylation or oxidation of alcohol intermediates (e.g., using chromium trioxide or potassium permanganate) .
- Step 3: Protection/deprotection strategies for sensitive groups (e.g., benzyloxy groups for hydroxyl protection) .
Key Considerations: Monitor regioselectivity during substitution and oxidation steps. Use HPLC or TLC to track intermediates .
Q. How can researchers purify this compound and validate its purity?
Methodological Answer:
- Purification:
- Validation:
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Identify methoxy (δ ~3.8–4.0 ppm) and methylpyridine protons (δ ~2.5 ppm). Aromatic protons in pyridine rings appear between δ 7.0–8.5 ppm .
- IR Spectroscopy: Confirm carbonyl stretching (C=O at ~1680–1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
- Mass Spectrometry (MS): Look for molecular ion peaks (e.g., m/z 165.19 for C9H11NO2) and fragmentation patterns .
Advanced Research Questions
Q. What challenges arise in synthesizing this compound due to steric hindrance from methoxy and methyl groups?
Methodological Answer:
- Steric Effects: The proximity of methoxy and methyl groups on the pyridine ring can hinder electrophilic substitution. Use directing groups (e.g., nitro) to control regiochemistry .
- Reagent Selection: Opt for bulky bases (e.g., LDA) to deprotonate hindered positions during functionalization .
- Monitoring: Use in situ FTIR or reaction calorimetry to detect incomplete reactions .
Q. How can researchers resolve contradictions between experimental and theoretical spectral data?
Methodological Answer:
- NMR Discrepancies: Compare experimental coupling constants with Density Functional Theory (DFT)-calculated values to identify conformational isomers .
- Isotopic Labeling: Introduce deuterated analogs to confirm peak assignments (e.g., distinguishing methoxy vs. methyl protons) .
- X-ray Crystallography: Resolve ambiguities by determining the crystal structure (e.g., using SHELXL for refinement) .
Q. What computational methods predict the physicochemical properties of this compound?
Methodological Answer:
- logP Calculation: Use software like Gaussian or ACD/Labs to estimate hydrophobicity (XlogP ~1.1) .
- Topological Polar Surface Area (TPSA): Calculate TPSA (~62.3 Ų) to predict membrane permeability .
- Molecular Dynamics (MD): Simulate solubility in solvents like DMSO or water using force fields (e.g., OPLS-AA) .
Q. How is crystallographic refinement applied to resolve twinning or disorder in its crystal structure?
Methodological Answer:
Q. How to design pharmacological assays to evaluate its bioactivity?
Methodological Answer:
- In Vitro Models:
- ADME Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
